Sancycline

Vue d'ensemble

Description

Sancycline is a semisynthetic tetracycline antibiotic that is more active than tetracycline against various strains of anaerobic bacteria . It is also active against tetracycline-resistant E. coli, S. aureus, and E. faecalis strains .

Synthesis Analysis

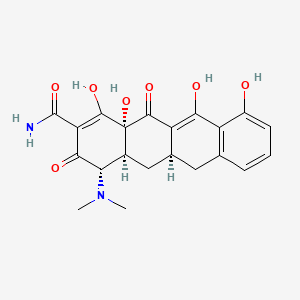

The total synthesis of this compound was reported by Muxfeldt and co-workers in 1965 . Their synthesis utilized 1-chloro-2-bromomethyl-4-methoxybenzene as a starting material and the D/C ring fused compound was synthesized .Molecular Structure Analysis

The molecular formula of this compound is C21H22N2O7 . The crystal structures of this compound hydrochloride were determined by single crystal X-ray diffraction technique .Chemical Reactions Analysis

This compound has been involved in various chemical reactions. For instance, it was used in the total synthesis of tetracycline antibiotics . It also showed solubility profiles in various solvents .Physical And Chemical Properties Analysis

This compound has a melting point of 224-228°C (dec), a boiling point of 750.9±60.0 °C (Predicted), and a density of 1.61±0.1 g/cm3 (Predicted) . It is slightly soluble in aqueous acid, chloroform, and methanol .Applications De Recherche Scientifique

Activité Antibactérienne

Sancycline, comme les autres tétracyclines, possède une activité antibactérienne à large spectre. Elle est efficace contre une large gamme de bactéries, y compris les souches à Gram positif et à Gram négatif {svg_1}. Elle empêche la croissance bactérienne en inhibant la biosynthèse des protéines {svg_2}.

Traitement de l'Acné Vulgaire

This compound est particulièrement efficace contre Cutinebacterium acnes, la bactérie qui cause l'acné vulgaire {svg_3}. Elle est utilisée dans le traitement de cette affection cutanée courante, offrant une approche ciblée pour réduire l'inflammation et la croissance bactérienne.

Propriétés Anti-Inflammatoires

En plus de ses propriétés antibactériennes, this compound possède également des effets anti-inflammatoires {svg_4}. Cela la rend utile dans le traitement des affections où l'inflammation joue un rôle clé, comme dans certaines affections cutanées.

Traitement des Infections Bactériennes Résistantes

This compound est efficace contre plusieurs bactéries résistantes, y compris celles résistantes aux tétracyclines plus anciennes {svg_5}. Cela en fait un outil précieux dans la lutte contre la résistance aux antibiotiques, un problème majeur de santé publique mondial.

Traitement de Diverses Infections

Les tétracyclines, y compris this compound, peuvent être utilisées pour traiter diverses infections telles que la peste, le choléra, la typhoïde, la syphilis, la maladie des légionnaires et l'anthrax. Certaines peuvent également être utilisées pour traiter le paludisme, la maladie de Lyme, la tuberculose, la fièvre pourprée des Montagnes Rocheuses et la lèpre {svg_6}.

Utilisation Potentielle dans le Traitement des Infections Nosocomiales

Des recherches sont en cours sur l'utilisation de this compound dans le traitement des infections nosocomiales (contractées à l'hôpital), y compris la pneumonie et les infections urinaires {svg_7}. Ces types d'infections sont souvent causées par des bactéries multi-résistantes, ce qui les rend difficiles à traiter avec des antibiotiques standard.

Mécanisme D'action

Target of Action

Sancycline, a member of the tetracycline antibiotic class, primarily targets bacterial cells . It is particularly effective against Cutinebacterium acnes , a bacterium associated with acne vulgaris . The primary targets of this compound are the bacterial ribosomes , which play a crucial role in protein synthesis .

Mode of Action

This compound interacts with its targets by inhibiting protein synthesis . It binds to the bacterial 30S ribosomal subunit and prevents aminoacyl-t-RNA binding to the ribosomal A site . This action prevents the addition of amino acids to the growing polypeptide chain , thereby inhibiting bacterial growth .

Biochemical Pathways

The inhibition of protein synthesis by this compound affects various biochemical pathways within the bacterial cell. By preventing the addition of amino acids to the growing polypeptide chain, this compound disrupts the production of essential proteins needed for the survival and proliferation of the bacteria . This disruption can lead to the death of the bacterial cell or inhibit its growth .

Pharmacokinetics

It is known that the pharmacokinetics of tetracycline antibiotics, such as this compound, can be influenced by their ability to form complexes with metal ions . These interactions can affect the bioavailability of the drug .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of bacterial growth . By binding to the bacterial 30S ribosomal subunit and inhibiting protein synthesis, this compound disrupts essential cellular processes within the bacterial cell . This disruption can lead to the death of the bacterial cell or inhibit its growth , making this compound an effective antibiotic against certain bacterial infections .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of metal ions can affect the pharmacokinetics of this compound . Additionally, factors such as pH, temperature, and the presence of other substances can potentially influence the action and stability of this compound.

Safety and Hazards

Orientations Futures

Recent progress in biosynthetic engineering and synthetic biology approaches, and a deeper understanding of Sancycline biosynthesis, have opened new opportunities in this compound drug development . In addition, this compound and its analogs have shown potential for diminishing hyperpigmentation skin disorders .

Analyse Biochimique

Biochemical Properties

Sancycline has been found to interact with melanocytes, which synthesize the pigment melanin inside melanosomes . It has also been noted for its capacity to inhibit matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix in normal physiological processes .

Cellular Effects

In terms of cellular effects, this compound has been observed to have a robust suppression of dendricity parameters in DP cells, which was associated with a significant reduction of intracellular tyrosinase activity . It had no significant effects on intracellular melanin levels, suggesting that it selectively targets melanosome export .

Molecular Mechanism

At the molecular level, this compound exerts its effects through a unique structure–activity relationship (SAR) for the effects of these compounds on melanogenesis . The removal of the 4-dimethylamino moiety confers the selective capacity to suppress melanosome export .

Temporal Effects in Laboratory Settings

Its effects on melanosome export and tyrosinase activity suggest potential changes in cellular function over time .

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models have not been detailed, it has been noted that this compound was cytotoxic at high doses .

Metabolic Pathways

Its interaction with melanocytes and its capacity to inhibit MMPs suggest potential involvement in melanogenesis and extracellular matrix breakdown .

Transport and Distribution

Its observed effects on melanosome export suggest potential interactions with cellular transport mechanisms .

Subcellular Localization

Its effects on melanosome export suggest that it may be localized to melanosomes within melanocytes .

Propriétés

IUPAC Name |

(4S,4aS,5aR,12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O7/c1-23(2)15-10-7-9-6-8-4-3-5-11(24)12(8)16(25)13(9)18(27)21(10,30)19(28)14(17(15)26)20(22)29/h3-5,9-10,15,24-25,28,30H,6-7H2,1-2H3,(H2,22,29)/t9-,10-,15-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTCQOMXDZUULRV-ADOAZJKMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1C2CC3CC4=C(C(=CC=C4)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C(=CC=C4)O)C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5057836 | |

| Record name | Sancycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5057836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

808-26-4 | |

| Record name | Sancycline [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000808264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sancycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5057836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4S,4aS,5aR,12aS)-4-(dimethylamino)-3,10,12,12a-tetrahydroxy-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.514 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SANCYCLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ODN00F2SJG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

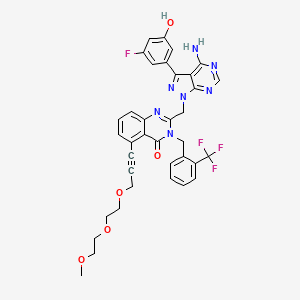

![6-(2-((4-Amino-3-(3-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)-3-(2-chlorobenzyl)-4-oxo-3,4-dihydroquinazolin-5-yl)-N,N-bis(2-methoxyethyl)hex-5-ynamide](/img/structure/B610608.png)

![2-(dimethylamino)-5-(2-methylpropanoylamino)-N-[(1R)-1-phenylethyl]benzamide](/img/structure/B610616.png)